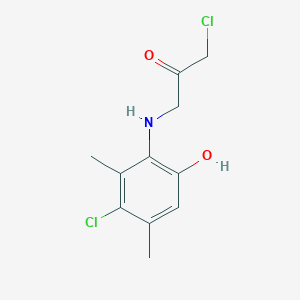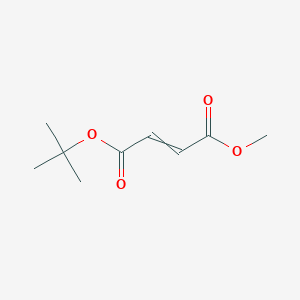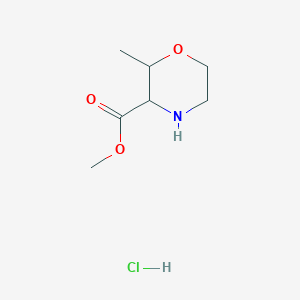![molecular formula C12H11NO2 B12450649 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol](/img/structure/B12450649.png)
2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol is an organic compound that features a furan ring and a phenol group connected through a Schiff base linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol typically involves the condensation reaction between 5-methylfurfural and 2-aminophenol. The reaction is carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinone derivatives.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It can be used in the synthesis of advanced materials, such as polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and π-π interactions. The phenol group can participate in redox reactions, while the Schiff base linkage may facilitate binding to metal ions or other biomolecules.
Comparison with Similar Compounds
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzoic acid
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzaldehyde
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}aniline
Comparison:
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol is unique due to the presence of both a phenol group and a furan ring, which can participate in a variety of chemical reactions.
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzoic acid has an additional carboxylic acid group, which can enhance its solubility and reactivity.
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzaldehyde contains an aldehyde group, making it more reactive in condensation reactions.
- 2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}aniline has an amine group, which can participate in further amide or imine formation reactions.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-[(5-methylfuran-2-yl)methylideneamino]phenol |
InChI |
InChI=1S/C12H11NO2/c1-9-6-7-10(15-9)8-13-11-4-2-3-5-12(11)14/h2-8,14H,1H3 |
InChI Key |
CIGQPLCXRVHUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12450566.png)



![2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12450582.png)
![2-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12450584.png)
![2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12450589.png)
![3,5-Bis{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12450596.png)

![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12450610.png)



![tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B12450641.png)
